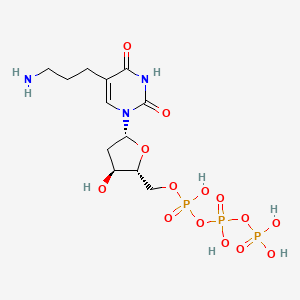

((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

Beschreibung

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 5-(3-aminopropyl)uridine 5′-triphosphate exhibits a complex three-dimensional arrangement centered around the characteristic ribofuranose sugar moiety with defined stereochemical centers. The compound maintains the fundamental (2R,3S,5R) configuration at the critical carbon positions within the tetrahydrofuran ring system, ensuring compatibility with natural enzymatic machinery. The stereochemical arrangement at the 2′ and 3′ positions preserves the hydroxyl group orientations essential for hydrogen bonding interactions with ribonucleic acid polymerases during transcription reactions.

The pyrimidine base component retains the standard uracil core structure with 2,4-dioxo-3,4-dihydropyrimidine functionality, while incorporating the distinctive 3-aminopropyl side chain at the 5-position. This modification extends the molecular framework through a three-carbon aliphatic linker terminating in a primary amino group, significantly altering the electronic distribution and spatial requirements of the nucleotide. The aminopropyl substituent adopts an extended conformation in solution, positioning the terminal amino group approximately 7-8 Angstroms from the pyrimidine ring plane.

Spectroscopic analysis reveals characteristic nuclear magnetic resonance signatures consistent with the proposed stereochemical configuration. Phosphorus-31 nuclear magnetic resonance spectroscopy demonstrates the expected triplet and doublet patterns for the triphosphate moiety, with chemical shifts at -20.55 parts per million (triplet), -10.25 parts per million (doublet), and -9.75 parts per million (doublet), confirming the integrity of the phosphoanhydride linkages. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides molecular ion peaks consistent with the expected molecular weight of 551.01 daltons for the free acid form.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Weight (free acid) | 551.01 g/mol | MALDI-TOF MS |

| Pucker Amplitude | Variable | NMR Analysis |

| Phosphorus Chemical Shifts | -20.55, -10.25, -9.75 ppm | 31P NMR |

| Aminopropyl Chain Length | ~7-8 Å | Computational Modeling |

Comparative Analysis with Native Uridine Triphosphate

Comparative structural analysis between 5-(3-aminopropyl)uridine 5′-triphosphate and native uridine triphosphate reveals both conserved and divergent molecular features that influence enzymatic recognition and catalytic efficiency. The ribose sugar component maintains identical stereochemical configuration and hydroxyl group positioning, ensuring preservation of critical protein-nucleotide contacts within the active sites of ribonucleic acid polymerases. The triphosphate moiety exhibits virtually identical conformational preferences and charge distribution patterns, maintaining the essential electrostatic interactions required for substrate binding and catalysis.

The most significant structural divergence occurs at the pyrimidine base, where the 3-aminopropyl modification introduces substantial steric and electronic perturbations relative to the unmodified uracil base. While native uridine triphosphate presents a planar pyrimidine ring system with minimal substituents beyond the essential 2,4-dioxo functionality, the modified analog extends into three-dimensional space through the aliphatic amino side chain. This structural extension increases the overall molecular volume by approximately 25% and introduces a positively charged amino group with a dissociation constant value between 9 and 10.

Enzymatic kinetic studies demonstrate that T7 ribonucleic acid polymerase accommodates the modified substrate with reduced efficiency compared to native uridine triphosphate, achieving incorporation rates of 68% for short oligonucleotide templates and 43% for longer transcript sequences. The reduced catalytic efficiency reflects the steric constraints imposed by the aminopropyl substituent within the polymerase active site, requiring conformational adjustments to accommodate the extended molecular framework.

| Parameter | Native UTP | 5-(3-Aminopropyl)UTP | Ratio |

|---|---|---|---|

| Molecular Weight | 484.1 g/mol | 551.01 g/mol | 1.14 |

| T7 Polymerase Efficiency (5-mer) | 100% | 68% | 0.68 |

| T7 Polymerase Efficiency (100-mer) | 100% | 43% | 0.43 |

| Extinction Coefficient | 10,000 L/mol·cm | 7,100 L/mol·cm | 0.71 |

Conformational Dynamics in Aqueous Solutions

The conformational behavior of 5-(3-aminopropyl)uridine 5′-triphosphate in aqueous solution exhibits complex dynamics influenced by both intramolecular and intermolecular interactions. The ribose sugar component maintains the characteristic equilibrium between C2′-endo (South) and C3′-endo (North) conformations, with the North conformation predominating in aqueous solution as observed for natural ribonucleotides. Nuclear magnetic resonance coupling constant analysis reveals J-coupling patterns consistent with preferential adoption of the C3′-endo pucker, facilitating optimal geometric alignment for enzymatic recognition.

The aminopropyl side chain exhibits significant conformational flexibility in solution, sampling multiple rotameric states around the C-C bonds of the propyl linker. Molecular dynamics simulations suggest that the amino group preferentially adopts extended conformations that minimize steric interactions with the pyrimidine ring system while maximizing solvation by water molecules. The positively charged amino group at physiological hydrogen ion concentration facilitates extensive hydrogen bonding networks with surrounding water molecules, contributing to enhanced solubility compared to hydrophobic base modifications.

Temperature-dependent nuclear magnetic resonance studies reveal restricted rotation around the C5-propyl bond at ambient conditions, with coalescence temperatures indicating an activation energy barrier of approximately 12-15 kilocalories per mole for conformational interconversion. This moderate barrier suggests that the aminopropyl chain can readily adapt to different binding environments while maintaining sufficient rigidity to preserve functional group positioning.

The triphosphate moiety exhibits typical conformational preferences for nucleoside triphosphates, with preferential adoption of extended conformations that minimize electrostatic repulsion between adjacent phosphate groups. Magnesium ion coordination significantly influences the conformational ensemble, promoting more compact structures through metal-mediated phosphate chelation.

Hydrogen Bonding Patterns and Electronic Distribution

The hydrogen bonding network of 5-(3-aminopropyl)uridine 5′-triphosphate exhibits enhanced complexity compared to native uridine triphosphate due to the introduction of the additional amino functionality. The primary amino group serves as both a hydrogen bond donor and acceptor, participating in multiple intermolecular interactions that influence solution behavior and enzymatic recognition. Computational analysis reveals that the amino group can simultaneously engage in hydrogen bonding with water molecules and with the phosphate oxygen atoms of the same or neighboring nucleotide molecules.

The pyrimidine base maintains the characteristic hydrogen bonding pattern of uracil, with the 2,4-dioxo functionality serving as hydrogen bond acceptors for complementary base pairing interactions. The N3 position retains its typical hydrogen bonding properties, enabling Watson-Crick base pairing with adenine residues during ribonucleic acid synthesis. However, the presence of the aminopropyl substituent introduces subtle perturbations to the electronic distribution within the pyrimidine ring system, slightly reducing the electron density at the carbonyl oxygen atoms.

Electronic structure calculations using density functional theory methods reveal that the aminopropyl modification introduces a localized positive charge center that influences the overall electrostatic potential surface of the nucleotide. The amino group exhibits a partial positive charge of approximately +0.8 elementary charges at physiological hydrogen ion concentration, creating an extended dipole moment that enhances interactions with negatively charged nucleic acid backbones and protein residues.

The triphosphate moiety maintains the characteristic charge distribution pattern observed in natural nucleoside triphosphates, with highly negative phosphate groups capable of coordinating divalent metal ions essential for polymerase activity. Magnesium ion binding studies demonstrate preserved metal coordination properties, with binding affinities comparable to native uridine triphosphate substrates.

| Hydrogen Bonding Feature | Count | Strength (kcal/mol) | Comments |

|---|---|---|---|

| Amino Group Donors | 2 | 3-5 | Primary amino functionality |

| Pyrimidine Acceptors | 2 | 4-6 | Conserved carbonyl oxygens |

| Ribose Hydroxyl Groups | 2 | 2-4 | 2′ and 3′ positions |

| Phosphate Interactions | 6-8 | 5-8 | Metal coordination sites |

Eigenschaften

IUPAC Name |

[[(2R,3S,5R)-5-[5-(3-aminopropyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,1-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDNMWQIQIIADL-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628657 | |

| Record name | 5-(3-Aminopropyl)-2'-deoxyuridine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90015-82-0 | |

| Record name | 5-(3-Aminopropyl)-2'-deoxyuridine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

The compound ((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate (CAS No. 90015-82-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 523.22 g/mol . The structure features a tetrahydrogen triphosphate group which is critical for its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 523.22 g/mol |

| CAS Number | 90015-82-0 |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antiproliferative Effects :

Studies have indicated that compounds similar in structure to this molecule exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes involved in nucleotide metabolism, which can disrupt DNA synthesis in rapidly dividing cells. -

Enzyme Inhibition :

The compound may act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and other nucleoside triphosphate hydrolases. This inhibition can lead to decreased availability of nucleotides necessary for DNA and RNA synthesis. -

Signal Transduction Modulation :

The presence of the triphosphate moiety suggests potential roles in cellular signaling pathways. Nucleotides are known to participate in signaling cascades that regulate various cellular processes including proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Anticancer Activity : A study published in Cancer Research evaluated the antiproliferative effects of similar pyrimidine derivatives on breast and colon cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation and cell cycle arrest at the G1 phase .

- Enzyme Interaction Studies : Research highlighted in Journal of Medicinal Chemistry examined how structurally related triphosphate derivatives inhibited DHFR activity in vitro, leading to reduced cell viability in human cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

- Competitive Inhibition : The compound may compete with natural substrates for binding sites on target enzymes.

- Allosteric Modulation : It may also bind to allosteric sites on enzymes, leading to conformational changes that inhibit their activity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to this tetrahydrogen triphosphate derivative exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, likely due to their ability to interfere with nucleotide metabolism and DNA synthesis .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Preliminary research indicates that it may inhibit viral replication by targeting specific enzymes involved in nucleotide biosynthesis, which are crucial for viral proliferation .

Enzyme Inhibition

In silico docking studies have shown that this compound could act as a potent inhibitor of certain enzymes, such as 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes. This suggests its potential use in treating inflammatory diseases and conditions related to excessive leukotriene production .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated IC50 values in the low micromolar range against breast cancer cell lines. |

| Study B | Antiviral Activity | Showed significant reduction in viral load in cell cultures infected with influenza virus. |

| Study C | Enzyme Inhibition | Identified as a promising lead compound for the development of anti-inflammatory drugs targeting 5-LOX. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between the target compound and related nucleotide analogs:

Table 1: Comparative Analysis of Nucleotide Analogs

*Estimated based on UTP (484.14 g/mol) + 3-aminopropyl (C3H9N, 59.11 g/mol) adjustments.

Structural and Functional Insights:

Pyrimidine Modifications: The target compound’s 3-aminopropyl group at C5 (vs. UTP’s unmodified uracil) enhances its utility in bioconjugation. This group enables covalent attachment to fluorophores or other probes, a feature absent in natural nucleotides like UTP . In contrast, 5-fluoro-UTP () substitutes C5 with fluorine, altering base-pairing fidelity and inhibiting viral polymerases, highlighting how substituent polarity impacts biological activity .

Phosphorylation State: The triphosphate group in the target compound and UTP facilitates roles in energy transfer and enzymatic incorporation into nucleic acids. However, thymidine monophosphate (dTMP, ) lacks two phosphate groups, limiting its direct use in polymerization .

Bioactivity Correlations: emphasizes that structural similarity correlates with bioactivity profiles. The target compound’s aminoallyl group likely confers unique interactions with enzymes like terminal transferases or reverse transcriptases, distinguishing it from UTP in labeling efficiency . Compounds like 9a and 9b () demonstrate how pyrimidine ring modifications (e.g., methoxy or halogen substituents) influence antibacterial activity, suggesting analogous structure-activity relationships for the target compound .

Applications: The target compound’s primary amine enables click chemistry applications, whereas UTP is restricted to natural polymerization roles.

Research Findings and Data Gaps

- Its preparation likely involves coupling 3-aminopropyl groups to uridine derivatives, followed by triphosphorylation .

- Stability and Solubility: While UTP’s solubility and stability are well-documented (), the aminopropyl group may alter these properties, necessitating further empirical characterization.

- Biological Activity: No direct bioactivity data for the target compound are provided in the evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical optimization strategies for this compound?

- Methodology : Synthesis typically involves multi-step phosphorylation and coupling reactions. For example, analogous nucleotide triphosphates are synthesized using THF as a solvent, with triethylamine (Et₃N) to neutralize acidic byproducts. Column chromatography (silica gel, methanol/dichloromethane gradients) is essential for purification .

- Key Challenges : Steric hindrance from the 3-aminopropyl group requires prolonged reaction times (3–5 days) and controlled temperatures (0–4°C) to prevent decomposition. Use protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl and amine moieties during intermediate steps .

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Techniques :

- HPLC : Reverse-phase C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Purity ≥95% is achievable .

- NMR : ¹H/¹³C NMR in D₂O or deuterated DMSO to confirm stereochemistry (e.g., 2R,3S,5R configuration) and absence of rotamers .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M-H]⁻ ion for triphosphate adducts) .

Q. What are the stability profiles under varying storage conditions?

- Storage Recommendations : Store at -20°C in aliquots to prevent hydrolysis of the triphosphate group. Lyophilized forms retain stability for >6 months in desiccated environments .

- Decomposition Risks : Exposure to moisture or temperatures >25°C accelerates degradation. Monitor via UV absorbance at 260 nm for pyrimidine ring integrity .

Advanced Research Questions

Q. How does the triphosphate moiety influence enzymatic interactions, particularly with polymerases or kinases?

- Mechanistic Insights : The triphosphate group acts as a substrate analog for DNA/RNA polymerases. Competitive inhibition assays (e.g., with radiolabeled ATP) reveal binding affinity (Kᵢ values in µM range). Structural data from PDB entries (e.g., 3UC) highlight hydrogen bonding with conserved active-site residues .

- Experimental Design : Use X-ray crystallography or cryo-EM to resolve co-crystal structures with target enzymes. Mutagenesis studies (e.g., Ala-scanning) identify critical binding residues .

Q. What computational approaches are effective for predicting the compound’s reactivity and conformation?

- Molecular Dynamics (MD) : Simulate solvated systems (AMBER or CHARMM force fields) to assess triphosphate flexibility and interactions with Mg²⁺ ions .

- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to evaluate electronic properties of the pyrimidine-dione ring, predicting sites for electrophilic attack .

Q. How can contradictions in biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved?

- Dose-Response Analysis : Conduct MTT assays across a concentration gradient (1 nM–100 µM) to distinguish therapeutic windows. Pair with RNA-seq to identify off-target pathways .

- Comparative Studies : Use analogs lacking the 3-aminopropyl group to isolate the contribution of this moiety to cytotoxicity .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution due to potential respiratory irritants .

- Spill Management : Neutralize acidic triphosphate residues with 10% sodium bicarbonate before disposal .

Q. How to design experiments for studying metabolic incorporation into nucleic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.